5-(2,4-Dichlorophenyl)pyridin-2-amine
Overview
Description
5-(2,4-Dichlorophenyl)pyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of 5-(2,4-Dichlorophenyl)pyridin-2-amine is characterized by a pyrimidine ring linked to a benzene ring . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
While specific chemical reactions involving 5-(2,4-Dichlorophenyl)pyridin-2-amine are not available, pyrimidines in general are known to undergo a variety of chemical reactions . For example, they can participate in nucleophilic aromatic substitution (SNAr) reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Synthesis and Characterization
5-(2,4-Dichlorophenyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been synthesized and characterized, demonstrating potential in diverse fields such as material science and pharmacology. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot four-component reaction highlights the compound's role in creating new classes of molecules under mild conditions (Shaabani et al., 2009). Moreover, the synthesis of thiadiazoles derivatives from 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine demonstrates its utility in generating Schiff bases, further emphasizing its versatility in synthetic chemistry (Ling, 2007).
Biological Activities
Research into the biological activities of derivatives of 5-(2,4-Dichlorophenyl)pyridin-2-amine reveals promising results in fields such as antimicrobial and anticancer studies. The synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds from derivatives highlights the compound's potential in drug discovery and development (Sroor, 2019). Additionally, the synthesis and biological evaluation of diphenyl 1-(pyridin-3-yl)ethylphosphonates derived from 5-(2,4-Dichlorophenyl)pyridin-2-amine show significant antimicrobial and anticancer activities, underscoring the compound's importance in medicinal chemistry (Abdel-megeed et al., 2012).
Catalysis and Coordination Chemistry
The compound also finds applications in catalysis and coordination chemistry. For instance, studies on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, utilizing derivatives of 5-(2,4-Dichlorophenyl)pyridin-2-amine, shed light on its utility in developing chemoselective synthesis processes (Ji et al., 2003).
Future Directions
While specific future directions for 5-(2,4-Dichlorophenyl)pyridin-2-amine are not available, there is ongoing research into the development of new drugs based on pyrimidine derivatives . This includes the exploration of structure-activity relationships and the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .
properties
IUPAC Name |
5-(2,4-dichlorophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-8-2-3-9(10(13)5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFTYJQTJXHFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734413 | |
Record name | 5-(2,4-Dichlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)pyridin-2-amine | |
CAS RN |
1073114-78-9 | |
Record name | 5-(2,4-Dichlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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